

"Antitumor agent-86" chemical structure and properties

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An In-depth Technical Guide to Antitumor Agent-86

A Novel Pyrimidine-2-thione Derivative Targeting the RAS/PI3K/Akt/JNK Signaling Cascade

For research, scientific, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Antitumor agent-86**, a promising pyrimidine-2-thione derivative with demonstrated antineoplastic properties. The information is compiled from preclinical research and is intended to inform further investigation and development.

Chemical Structure and Physicochemical Properties

Antitumor agent-86, also referred to as compound 5a in initial studies, is a complex heterocyclic molecule.[1] Its formal chemical name is 2(1H)-Pyrimidinethione, 5-[4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]-4-[4-(dimethylamino)phenyl]-3,4-dihydro-6-methyl-.

Table 1: Physicochemical Properties of Antitumor Agent-86



Property	Value	Source
CAS Number	2907704-65-6	[1][2][3]
Molecular Formula	C29H31N5O2S	[1]
Molecular Weight	513.65 g/mol	[1]
SMILES	COC1=CC(C2CC(C3=C(NC(N C3C4=CC=C(C=C4)N(C)C)=S)C)=NN2C5=CC=CC=C5)=CC =C1O	[1]
Appearance	Solid (at room temperature)	[4]
Solubility	Soluble in DMSO	[4]

Biological Activity and Mechanism of Action

Antitumor agent-86 exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7] By inhibiting this cascade, **Antitumor agent-86** induces cancer cell apoptosis and cell cycle arrest.[1]

In Vitro Efficacy

The agent has demonstrated dose-dependent suppression of proliferation across a range of human cancer cell lines.[1]

Table 2: In Vitro Antiproliferative Activity of **Antitumor Agent-86** (IC50 Values)



Cell Line	Cancer Type	IC50 (μM)	Incubation Time	Source
MCF-7	Breast Cancer	2.617	48 hours	[1]
MDA-MB-231	Breast Cancer	6.778	48 hours	[1]
Caco-2	Colorectal Cancer	14.8	48 hours	[1]
PANC-1	Pancreatic Cancer	23.58	48 hours	[1]

Effects on Cellular Processes

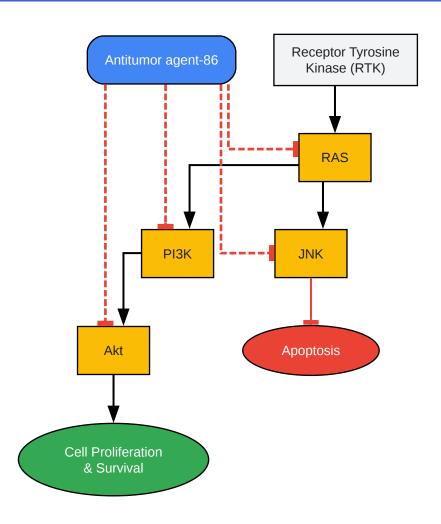
Studies on the MCF-7 breast cancer cell line have revealed the following effects at a concentration of 2.62 μ M after 48 hours of incubation[1]:

- Induction of Apoptosis: Morphological changes associated with apoptosis were observed, including cell rounding, shrinkage, decreased cell number, detachment, and cytoplasmic condensation.
- Cell Cycle Arrest: The agent was found to cause a halt in the cell cycle.
- Modulation of Signaling Proteins: A decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins was observed.
- Gene Expression Changes: The mRNA transcript levels of PI3K and Akt were decreased,
 while the expression of the p21 gene, a cell cycle inhibitor, was up-regulated.

Signaling Pathway

The following diagram illustrates the targeted RAS/PI3K/Akt/JNK signaling pathway and the points of inhibition by **Antitumor agent-86**.





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Caption: Targeted RAS/PI3K/Akt/JNK signaling pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the in-vitro evaluation of **Antitumor agent-86**, based on the research by Salem MM, et al. (2022).

Cell Culture and Viability Assay

- Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 human cancer cell lines were used.
- Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
- Viability Assay (MTT Assay):



- Cells were seeded in 96-well plates and allowed to adhere overnight.
- Cells were treated with varying concentrations of Antitumor agent-86 (0-200 μM) for 48 hours.
- MTT reagent was added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals were dissolved in DMSO.
- The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.
- IC50 values were calculated from the dose-response curves.

Apoptosis Analysis

- · Method: Morphological assessment of apoptosis.
- Procedure:
 - MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration (2.62 μM) for 48 hours.
 - Cells were observed under an inverted microscope.
 - Apoptotic features such as cell rounding, shrinkage, detachment, and cytoplasmic condensation were documented.

Gene and Protein Expression Analysis

- Treatment: MCF-7 cells were treated with Antitumor agent-86 at its IC50 concentration (2.62 μM) for 48 hours.
- Western Blotting (for p-RAS and p-JNK):
 - Total protein was extracted from treated and untreated cells.
 - Protein concentration was determined using a BCA assay.

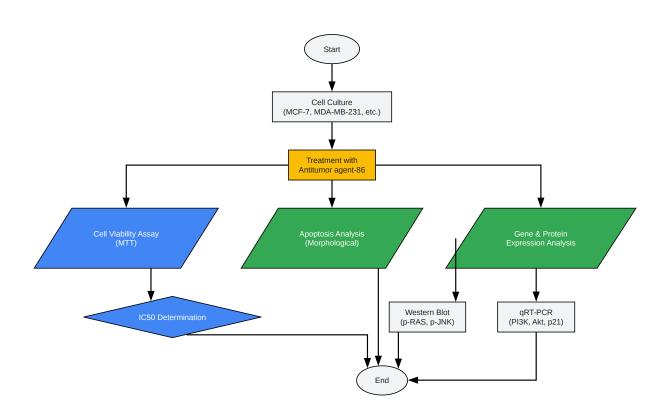


- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies specific for p-RAS and p-JNK.
- After washing, the membrane was incubated with a secondary antibody.
- Protein bands were visualized using an appropriate detection system.
- Quantitative Real-Time PCR (for PI3K, Akt, and p21):
 - Total RNA was extracted from treated and untreated cells.
 - RNA was reverse-transcribed into cDNA.
 - qRT-PCR was performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (as a control).
 - Relative gene expression was calculated using the comparative Ct method.

Experimental Workflow

The following diagram outlines the general workflow for the in-vitro evaluation of **Antitumor** agent-86.





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